4-Nitro-o-phenylenediamine hydrochloride

Vue d'ensemble

Description

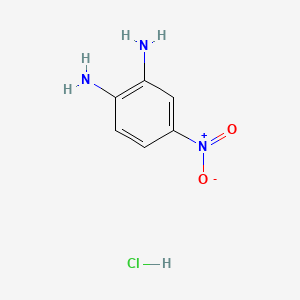

4-Nitro-o-phenylenediamine hydrochloride is a useful research compound. Its molecular formula is C6H8ClN3O2 and its molecular weight is 189.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 4-Nitrobenzene-1,2-diamine Hydrochloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

4-Nitrobenzene-1,2-diamine Hydrochloride undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway of 4-Nitrobenzene-1,2-diamine Hydrochloride involves the formation of acyl thioureas . Suitably substituted acid chlorides are converted to corresponding acyl isothiocyanate by addition of KSCN in acetone and then in situ followed by addition of an equimolar amount of 4-nitrobenzene-1,2-diamine to afford solid products which are recrystallized from ethanol to afford acyl thioureas .

Result of Action

The result of the action of 4-Nitrobenzene-1,2-diamine Hydrochloride is the formation of a bulky compound-DNA complex that causes slow diffusion . The values of binding constant (Kb), binding site size (n), and negative Gibbs free energy change (ΔG) indicated that all the derivatives exhibited binding interactions with the DNA .

Action Environment

The action environment of 4-Nitrobenzene-1,2-diamine Hydrochloride can influence its action, efficacy, and stability. For instance, the reaction of 4-Nitrobenzene-1,2-diamine Hydrochloride with sulfur hydrogen gas was maintained at 45-55℃ . This suggests that temperature is an important environmental factor for the action of 4-Nitrobenzene-1,2-diamine Hydrochloride.

Analyse Biochimique

Biochemical Properties

4-Nitrobenzene-1,2-diamine Hydrochloride has been found to interact with DNA and exhibit anti-urease and anti-brain-tumor activities . The compound forms binding interactions with DNA, which can influence the function of enzymes and other biomolecules .

Cellular Effects

The effects of 4-Nitrobenzene-1,2-diamine Hydrochloride on cells are complex and multifaceted. The compound’s interactions with DNA can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Nitrobenzene-1,2-diamine Hydrochloride exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Activité Biologique

4-Nitro-o-phenylenediamine hydrochloride (4-NOPD) is an organic compound that has garnered significant attention due to its biological activity and potential health implications. This article provides a comprehensive overview of its biological properties, including mutagenicity, genotoxicity, and dermal sensitization, supported by relevant case studies and research findings.

- Chemical Formula : CHClNO

- CAS Number : 99-56-9

4-NOPD is primarily used in hair dye formulations and has been implicated in various biological effects, particularly concerning its mutagenic and sensitizing properties.

Mutagenicity and Genotoxicity

Research indicates that 4-NOPD exhibits mutagenic activity in several test systems. Notably:

- In Vitro Studies :

- In studies using human lymphocytes, 4-NOPD was shown to induce DNA damage in a dose-dependent manner. The compound induced significant increases in revertant colonies when tested with S. typhimurium strains TA98 and TA100, indicating mutagenic potential at concentrations as low as 10 µg/plate .

- A mouse lymphoma assay demonstrated that 4-NOPD could cause mutations at the thymidine kinase locus, albeit weakly at certain concentrations (50-200 µg/ml) .

Table 1: Summary of Genotoxicity Studies

| Study Type | Test System | Concentration Range | Results |

|---|---|---|---|

| Alkaline Comet Assay | Human lymphocytes | 50 – 500 µM | Positive for DNA damage |

| Mouse Lymphoma Assay | L5178Y cells | 0.09 - 1.9 mM | Dose-dependent mutagenicity |

| Micronucleus Test | CFY rats | Oral dosing | No significant mutagenicity |

Carcinogenic Potential

The carcinogenic potential of 4-NOPD has been evaluated through bioassays conducted on Fischer 344 rats and B6C3F1 mice. The results showed no significant increase in cancer incidence compared to control groups over extended feeding periods (up to 103 weeks) . However, it is crucial to note that negative results do not definitively rule out carcinogenic risk under different exposure conditions.

Dermal Sensitization

4-NOPD has been identified as a potent skin sensitizer. In Local Lymph Node Assays (LLNA), it demonstrated significant sensitization effects at concentrations as low as 0.025% . The stimulation index (SI) values indicated a dose-response relationship, although no concentrations produced an SI of three or higher, suggesting variability in individual responses.

Table 2: Dermal Sensitization Study Results

| Concentration (%) | Stimulation Index (SI) |

|---|---|

| 0.01 | 1 |

| 0.025 | 1.5 |

| 0.075 | 2.2 |

| 0.125 | 2.0 |

| 0.2 | 1.8 |

Pharmacokinetics and Distribution

Following absorption, studies have shown that 4-NOPD is widely distributed throughout the body, with notable retention in key tissues such as the liver, kidney, brain, and spinal cord . Autoradiography studies revealed that a significant portion of the absorbed dose was eliminated via urine and feces within the first 24 hours post-exposure, but traces remained detectable in various tissues up to 96 hours.

Applications De Recherche Scientifique

Applications in Cosmetics

1. Hair Dyes

4-Nitro-o-phenylenediamine hydrochloride is primarily used as a component in oxidative hair dye formulations. The compound can be mixed with hydrogen peroxide to produce a dye that imparts color to hair. The maximum concentration allowed in these formulations is typically around 1% after mixing, which results in an on-head concentration of approximately 0.5% .

2. Safety Assessments

Despite its widespread use, the safety profile of 4-nitro-o-phenylenediamine has raised concerns due to potential mutagenic and carcinogenic properties. Studies have indicated that it can exhibit skin sensitization and other adverse effects when used in cosmetic products . Regulatory bodies continue to evaluate its safety, emphasizing the need for further studies on percutaneous absorption and long-term effects .

Scientific Research Applications

1. Mutagenicity and Carcinogenicity Studies

Research indicates that 4-nitro-o-phenylenediamine can act as a mutagen. In vitro studies using Salmonella typhimurium have shown that the compound can be activated into a potent mutagen, suggesting potential risks associated with its use . Long-term feeding studies in Fischer 344 rats and B6C3F1 mice have been conducted to evaluate its carcinogenic potential, revealing no significant positive associations between the administered concentrations and mortality rates or tumor development .

2. DNA Interaction Studies

The compound has been studied for its interactions with DNA, showing potential anti-urease and anti-brain tumor activities. It forms complexes with DNA that may disrupt normal cellular functions, contributing to its mutagenic effects.

Case Study 1: Carcinogenicity Testing

A comprehensive bioassay was conducted over 103 weeks involving Fischer 344 rats and B6C3F1 mice. The study assessed the effects of varying dietary concentrations of 4-nitro-o-phenylenediamine. Results indicated dose-related body weight depression in mice but no significant increase in tumor incidence, suggesting that while the compound poses risks, definitive carcinogenic effects were not established under the tested conditions .

Case Study 2: Skin Sensitization

In a study assessing skin sensitization properties, 4-nitro-o-phenylenediamine was found to be an extremely potent sensitizer when applied to mouse models. The Local Lymph Node Assay (LLNA) demonstrated significant skin reactions at concentrations as low as 0.1%, highlighting its potential for causing allergic reactions upon dermal exposure .

Summary Table of Applications

| Application Area | Description | Regulatory Concerns |

|---|---|---|

| Hair Dyes | Used as an oxidative dye component in hair coloring products | Potential mutagenicity and sensitization |

| Mutagenicity Studies | Investigated for mutagenic properties using bacterial assays | Ongoing safety assessments |

| Carcinogenicity Testing | Long-term studies on rats/mice showed no definitive carcinogenic effects | Need for continued monitoring |

| DNA Interaction | Exhibits anti-tumor activity; interacts with DNA | Potential risks of genetic damage |

Propriétés

IUPAC Name |

4-nitrobenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTLGFVLGVXRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6219-77-8 | |

| Record name | 1,2-Benzenediamine, 4-nitro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70201289 | |

| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53209-19-1 | |

| Record name | 1,2-Benzenediamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53209-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzene-1,2-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6FRD37482 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.